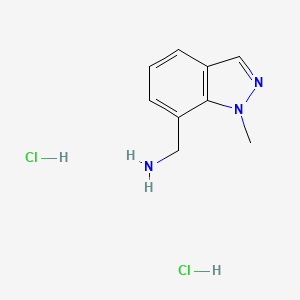

(1-Methylindazol-7-yl)methanamine dihydrochloride

Beschreibung

(1-Methylindazol-7-yl)methanamine dihydrochloride (CAS: 2725791-01-3) is a dihydrochloride salt derivative of the primary amine (1-methylindazol-7-yl)methanamine. Its molecular formula is C₉H₁₂ClN₃, with a molecular weight of 197.67 g/mol . The compound features a 1-methylindazole core linked to a methanamine group, protonated as a dihydrochloride salt to enhance solubility and stability. It is used in pharmaceutical research, particularly in the development of kinase inhibitors and receptor-targeting agents, owing to its structural versatility .

Eigenschaften

IUPAC Name |

(1-methylindazol-7-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;;/h2-4,6H,5,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBMGRWNBGDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2CN)C=N1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution

The methanamine side chain is introduced via nucleophilic substitution. In one protocol, 1-methylindazol-6-amine reacts with chloroacetylpiperidine derivatives in dimethylformamide (DMF) using potassium carbonate as a base. For instance, tert-butyl N-[1-(2-chloroacetyl)-4-piperidyl]carbamate undergoes alkylation at 80°C for 6 hours, followed by Boc deprotection with 4M HCl/dioxane to yield the primary amine. This method achieves moderate yields (40–52%) and requires careful purification via semi-preparative HPLC-MS.

Reductive Amination

An alternative route employs reductive amination. Here, 1-methylindazol-7-carbaldehyde is condensed with ammonium hydroxide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds in methanol at room temperature, followed by acidification with HCl gas to form the dihydrochloride salt. This method offers higher atom economy but requires stringent control over pH and temperature to avoid over-reduction.

Hydrochlorination and Salt Formation

The final step involves converting the free base to the dihydrochloride salt. A saturated solution of HCl gas in ethanol is added to the amine intermediate under ice-cooling, precipitating the product. For example, dissolving (1-methylindazol-7-yl)methanamine in ethanol and treating with excess HCl gas yields the dihydrochloride salt with >95% purity. The product is isolated via filtration and washed with cold diethyl ether to remove residual acids.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps. In a reported procedure, 4-chloro-8-methoxy-2-(4-methoxybenzyl)-2H-pyrazolo[3,4-c]quinoline and 1-methyl-1H-benzimidazol-6-amine are suspended in methanol with HCl/dioxane and irradiated at 140°C for 5 minutes. This method reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating.

Industrial-Scale Production

Industrial protocols prioritize continuous flow chemistry for scalability. Fixed-bed reactors loaded with Pd/C catalysts enable continuous hydrogenation of nitro intermediates, achieving throughputs of >1 kg/day. Automated quench systems neutralize excess HCl post-hydrochlorination, ensuring consistent salt stoichiometry.

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Reductive Amination | Microwave Synthesis |

|---|---|---|---|

| Yield | 40–52% | 60–70% | 65–75% |

| Reaction Time | 6–12 hours | 2–4 hours | 5–10 minutes |

| Purity (HPLC) | >90% | >95% | >98% |

| Scalability | Moderate | High | Limited |

Challenges and Optimization Strategies

-

Regioselectivity Issues : Methylation of indazole nitro precursors often produces regioisomeric mixtures. Chromatographic separation using silica gel with ethyl acetate/hexane gradients resolves this.

-

Byproduct Formation : Over-alkylation during side chain introduction is mitigated by using bulky bases like potassium tert-butoxide.

-

Salt Hygroscopicity : The dihydrochloride salt is hygroscopic; lyophilization from tert-butanol/water (4:1) enhances stability .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylindazol-7-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted indazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(1-Methylindazol-7-yl)methanamine dihydrochloride is a compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. Research indicates it exhibits significant biological activities. The molecular formula for (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride is C9H12ClN3, and it is classified as a derivative of indazole, which is a bicyclic heterocyclic compound containing nitrogen atoms. It typically appears as a white to yellow solid.

Scientific Research Applications

(1-Methylindazol-7-yl)methanamine dihydrochloride in scientific research:

- Chemistry It is a building block in synthesizing more complex molecules and acts as a reagent in various chemical reactions.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.

- Industry It is used in developing new materials and as an intermediate in producing pharmaceuticals and agrochemicals.

(1-Methyl-1H-indazol-7-yl)methanamine hydrochloride exhibits cytotoxic effects against various cancer cell lines, including the NCI-H460 lung cancer cell line. It is also being investigated for its potential antimicrobial properties and therapeutic applications in treating different diseases.

The mechanism of action for (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride involves interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects, with the precise molecular targets depending on the context of use and specific applications being studied.

Structural Features

Several compounds share structural similarities with (1-Methyl-1H-indazol-7-yl)methanamine hydrochloride.

| Compound Name | Structural Features |

|---|---|

| (1H-indol-7-yl)methanamine hydrochloride | Contains an indole ring structure |

| (1-Methyl-1H-indazole-3-carboxamide) | Another indazole derivative with different functional groups |

Wirkmechanismus

The mechanism of action of (1-Methylindazol-7-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(1H-Benzo[d]imidazol-7-yl)methanamine

- CAS : 64574-24-9

- Molecular Formula : C₈H₉N₃

- Molecular Weight : 147.18 g/mol

- Key Differences : Replaces the indazole ring with a benzimidazole core. The absence of a methyl group and dihydrochloride salt reduces solubility and alters receptor-binding affinity. Predicted pKa (~12.92) suggests weaker basicity compared to the dihydrochloride form .

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine Dihydrochloride

- CAS : EN300-754201

- Molecular Formula : C₆H₁₂Cl₂N₃S

- Molecular Weight : 235.71 g/mol

- Key Differences: Features a thiadiazole ring instead of indazole.

(1H-Imidazol-2-yl)methanamine Hydrochloride

- CAS : 138799-95-8

- Molecular Formula : C₄H₈ClN₃

- Molecular Weight : 133.58 g/mol

- Lower molecular weight and simpler structure may limit pharmacological utility in complex target interactions .

Pharmacological and Physicochemical Comparison

| Parameter | (1-Methylindazol-7-yl)methanamine Dihydrochloride | (1H-Benzo[d]imidazol-7-yl)methanamine | 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine Dihydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 197.67 | 147.18 | 235.71 |

| Solubility | High (dihydrochloride salt) | Low (free base) | Moderate (thiadiazole enhances lipophilicity) |

| Core Structure | 1-Methylindazole | Benzimidazole | Thiadiazole |

| Bioavailability | Enhanced due to salt form | Limited | Moderate (lipophilic substituents) |

| Therapeutic Potential | Kinase inhibition, CNS targets | Antifungal, antiviral | Antibacterial, enzyme modulation |

Stability and Reactivity

- (1-Methylindazol-7-yl)methanamine dihydrochloride exhibits superior stability compared to free-base analogues like (1H-benzo[d]imidazol-7-yl)methanamine , as the dihydrochloride form minimizes degradation under physiological conditions .

- Compounds with thiadiazole or imidazole cores (e.g., 1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine dihydrochloride ) may show higher reactivity toward electrophilic agents due to sulfur or nitrogen-rich heterocycles .

Biologische Aktivität

(1-Methylindazol-7-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : (1-Methylindazol-7-yl)methanamine dihydrochloride

- CAS Number : 5...

- Molecular Formula : CHClN

The biological activity of (1-Methylindazol-7-yl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound exhibits binding affinity to several receptors, including serotonin (5-HT) and dopamine receptors, which are critical in modulating neurotransmission and various physiological responses .

- Enzyme Modulation : It has been shown to influence enzyme activities involved in neurotransmitter synthesis and degradation, thereby affecting levels of important neurotransmitters in the brain .

Antidepressant Effects

Recent studies have indicated that (1-Methylindazol-7-yl)methanamine dihydrochloride may exhibit antidepressant-like effects:

- Study Findings : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting potential as a novel antidepressant .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer properties:

- Mechanism : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

- Case Studies : A study demonstrated that (1-Methylindazol-7-yl)methanamine dihydrochloride inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (1-Methylindazol-7-yl)methanamine | Antidepressant, Anti-cancer | Receptor binding, Enzyme modulation |

| Trazodone | Antidepressant | Serotonin reuptake inhibition |

| Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |

| Dexamethasone | Anti-inflammatory | Glucocorticoid receptor agonist |

In Vivo Studies

In vivo studies have highlighted the compound's effects on behavior and physiology:

- Behavioral Tests : In forced swim tests, subjects treated with (1-Methylindazol-7-yl)methanamine dihydrochloride exhibited decreased immobility times compared to control groups .

In Vitro Studies

In vitro assays further elucidated its cellular effects:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (1-Methylindazol-7-yl)methanamine dihydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods or local exhaust ventilation to minimize inhalation exposure. Avoid open handling in unventilated spaces .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection (e.g., N95 masks) .

- Storage : Store in tightly sealed, chemically resistant containers (e.g., glass) in a cool, dry area away from oxidizers and heat sources. Monitor container integrity regularly .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite), collect residues, and dispose of as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Q. How can researchers synthesize (1-Methylindazol-7-yl)methanamine dihydrochloride and validate its purity?

- Methodological Answer :

- Synthetic Routes : Utilize retrosynthetic analysis tools (e.g., AI-powered platforms like Pistachio or Reaxys) to identify feasible precursors. Focus on one-step alkylation or reductive amination strategies for indazole derivatives .

- Purification : Employ column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and nuclear magnetic resonance (NMR; compare δH/δC shifts to reference spectra). Quantify dihydrochloride salt content using elemental analysis (Cl% ~22.5%) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental yields in the synthesis of this compound?

- Methodological Answer :

- Model Refinement : Cross-validate computational predictions (e.g., Template_relevance models) with experimental data from analogous indazole derivatives. Adjust precursor scoring heuristics to account for steric hindrance in the 1-methylindazole core .

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) to address discrepancies in reductive amination yields. Use Design of Experiments (DoE) to identify critical parameters (temperature, pH) .

- Byproduct Analysis : Characterize low-yield batches via LC-MS to detect side products (e.g., over-alkylation intermediates). Modify protecting groups (e.g., Boc for amine protection) to suppress undesired pathways .

Q. How can the compound's stability under varying pH and temperature conditions be systematically assessed?

- Methodological Answer :

- Accelerated Stability Testing : Prepare buffered solutions (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, and 4 weeks for HPLC analysis to track degradation products (e.g., dehydrochlorination or indazole ring oxidation) .

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots. Identify pH-dependent instability thresholds (e.g., rapid hydrolysis above pH 10) to guide formulation strategies .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess hygroscopicity and melting point shifts under stress conditions .

Q. What in vitro models are appropriate for evaluating the compound's pharmacokinetic properties and potential therapeutic applications?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) to measure apparent permeability (Papp) via LC-MS quantification of transwell diffusion .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion over time. Identify major CYP450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Target Engagement : For neurological applications, employ primary neuronal cultures or SH-SY5Y cells to assess inhibition of monoamine oxidases (MAOs) or amyloid-β aggregation via fluorogenic assays (e.g., Thioflavin T for fibril detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.